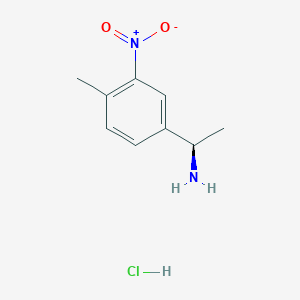

![molecular formula C18H25NO6 B2768300 Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate CAS No. 2767-63-7](/img/structure/B2768300.png)

Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate, commonly known as DAAM, is an organometallic compound used in the synthesis of pharmaceuticals. It is a derivative of malonic acid and is used in a variety of research applications, including drug discovery, drug design, and drug development. DAAM is a versatile compound that is used in a variety of laboratory experiments.

Scientific Research Applications

Electrophilic Amination and N-alkylation

Diethyl 2-[N-(p-methoxyphenyl)imino]malonate has been explored for its potential in electrophilic amination reactions with alkyl Grignard reagents, yielding N-alkylation products. These products can be further processed to primary amines after oxidative removal of the malonate moiety and deprotection of the p-methoxyphenyl group. This pathway highlights the compound's utility in synthesizing N-alkyl-p-anisidines and primary amines, essential components in various chemical syntheses (Niwa, Takayama, & Shimizu, 2002).

Synthesis of β-Carbolines

The condensation of diethyl acetylaminomalonate with nitrogramine has facilitated the synthesis of β-carboline derivatives, which are notable for their applications as benzodiazepine receptor ligands. This synthesis route yields compounds with potential inhibitory effects on diazepam binding, showcasing the compound's relevance in developing therapeutic agents (Settimj, Giudice, Ferretti, & Gatta, 1988).

Creation of Quinazoline and Pyrimidine Derivatives

In the context of heterocyclic chemistry, diethyl acetylaminomalonate has contributed to the synthesis of quinazoline and fused pyrimidine derivatives. This application is crucial for developing compounds with potential pharmaceutical properties, demonstrating the versatility of diethyl acetylaminomalonate in facilitating complex organic reactions (Chattopadhyay, Dey, & Biswas, 2005).

Alkaline Hydrolysis and Antioxidation Studies

Research has delved into the alkaline hydrolysis of diethyl N-acetylamino(3,5-di-tert-butyl-4-hydroxybenzyl)malonate, revealing decarboxylation processes and the potential for tautomerism. These findings are pivotal in understanding the compound's antioxidative properties and its applications in developing antioxidants (Volod’kin, Lomakin, Zaikov, & Evteeva, 2009).

Synthesis of Oxazoles and Allenyl Esters

Explorations into the alkaline conditions have led to the unexpected synthesis of oxazoles and conjugated allenyl esters from diethyl alpha-alkynyl-alpha-acetylaminomalonates. These outcomes are significant for creating structurally diverse molecules, highlighting the compound's capacity for innovative chemical syntheses (Sano, Shimizu, Kim, Lee, Shiro, & Nagao, 2006).

properties

IUPAC Name |

diethyl 2-acetamido-2-[[4-(methoxymethyl)phenyl]methyl]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-5-24-16(21)18(19-13(3)20,17(22)25-6-2)11-14-7-9-15(10-8-14)12-23-4/h7-10H,5-6,11-12H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTUAIKJKDMCHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)COC)(C(=O)OCC)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

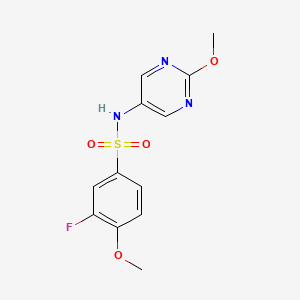

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2768217.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2768218.png)

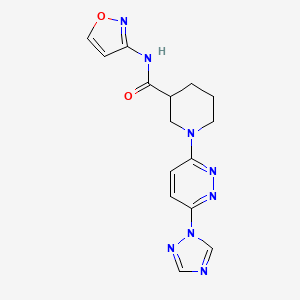

![N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2768219.png)

![N-(4-chlorobenzyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide](/img/structure/B2768222.png)

![2-(4-fluorophenyl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2768225.png)

![N-[[5-[(4-tert-butylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-4-methylbenzenesulfonamide](/img/structure/B2768226.png)

![N-methyl-2-{[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2768228.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2768229.png)

![N-[(3S,4R)-4-Methyl-1-(1-methylbenzotriazole-5-carbonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2768232.png)

![3-phenyl-2-(prop-2-yn-1-ylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2768239.png)